molecular formula C8H9NO2 B1676473 Methyl phenylcarbamate CAS No. 2603-10-3

Methyl phenylcarbamate

Cat. No. B1676473
CAS RN: 2603-10-3
M. Wt: 151.16 g/mol
InChI Key: IAGUPODHENSJEZ-UHFFFAOYSA-N
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Patent
US04621149

Procedure details

In a 200 ml stirring type autoclave were charged 30 mmols of N,N'-diphenylurea, 15 mmols of nitrobenzene, 50 ml of methanol, 1 mmol of potassium tetrabromopalladate, 2 mmols of iodine and 2 mmols of triethylamine. After the air inside the autoclave had been replaced with carbon monoxide, carbon monoxide was pressurized into the autoclave to 120 Kg/cm2, and the reaction was carried out at 180° C. for 6 hours with stirring. As the result of analysis of the reaction solution, the conversions of N,N'-diphenylurea and nitrobenzene were 30% and 38%, respectively, and 15 mmols of methyl N-phenylcarbamate were obtained.
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(N[C:8](NC2C=CC=CC=2)=[O:9])C=CC=CC=1.[N+]([C:20]1C=C[CH:23]=[CH:22][CH:21]=1)([O-])=O.II.C([N:30]([CH2:33][CH3:34])[CH2:31]C)C.[C]=[O:36]>[K].CO>[C:33]1([NH:30][C:31](=[O:36])[O:9][CH3:8])[CH:34]=[CH:23][CH:22]=[CH:21][CH:20]=1 |^3:34,^1:36|

Inputs

Step One
Name
Quantity
30 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)NC1=CC=CC=C1
Name
Quantity
15 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
2 mmol
Type
reactant
Smiles
II
Name
Quantity
2 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 mmol
Type
catalyst
Smiles
[K]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)NC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
In a 200 ml stirring type autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
As the result of analysis of the reaction solution

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.